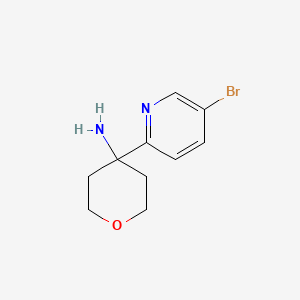

4-(5-Bromopyridin-2-yl)oxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-Bromopyridin-2-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1862642-61-2. It has a molecular weight of 257.13 . The IUPAC name of this compound is 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine .

Molecular Structure Analysis

The InChI code for “4-(5-Bromopyridin-2-yl)oxan-4-amine” is 1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Amination of Aryl Halides

The amination of aryl halides, including bromopyridines, using copper catalysis presents a significant application of such compounds. A protocol demonstrating the conversion of bromopyridine into aminopyridine under Cu2O catalysis in an ethylene glycol solution of ammonia showcases the efficiency of this methodology. The reaction is noted for its low catalyst loading, mild temperature, and low pressure, indicating its potential for broad applicability in synthesizing pyridine-based derivatives (Lang et al., 2001).

Synthesis of Novel Pyridine-Based Derivatives

Research on the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions of commercially available bromopyridines demonstrates another significant application. This method facilitates the creation of diverse pyridine derivatives, highlighting their potential in various fields, including material science and pharmacology. Notably, the study also includes quantum mechanical investigations and assessments of biological activities, underscoring the multifaceted utility of these compounds (Ahmad et al., 2017).

Selective Amination Catalyzed by Palladium-Xantphos Complex

The selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex represents a tailored approach to synthesizing aminopyridines. This method emphasizes chemoselectivity and high yield, showcasing the efficiency of palladium catalysis in facilitating specific bond formations within pyridine structures (Ji et al., 2003).

Hydrogen Peroxide Oxidations

The synthesis of 5-Bromo-2-nitropyridine from its amine precursor via hydrogen peroxide oxidation illustrates an application in the field of large-scale production. This transformation highlights the adaptability of bromopyridine derivatives to various chemical reactions, making them valuable for industrial applications. The study also delves into the safety and reproducibility aspects of the oxidation process, indicating the practical viability of such methodologies (Agosti et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-(5-Bromopyridin-2-yl)oxan-4-amine is the Genome polyprotein of the Hepatitis C virus genotype 1b (isolate BK) . This protein plays a crucial role in the replication and propagation of the Hepatitis C virus.

Mode of Action

It is known to interact with its target, the genome polyprotein, in a way that inhibits the replication of the hepatitis c virus . The specific nature of this interaction and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 4-(5-Bromopyridin-2-yl)oxan-4-amine are primarily those involved in the life cycle of the Hepatitis C virus. By inhibiting the function of the Genome polyprotein, the compound disrupts the replication of the virus, thereby affecting its propagation within the host

Result of Action

The primary result of the action of 4-(5-Bromopyridin-2-yl)oxan-4-amine is the inhibition of the replication of the Hepatitis C virus. This is achieved through its interaction with the Genome polyprotein, a key player in the virus’s life cycle . The molecular and cellular effects of this action are the subject of ongoing research.

properties

IUPAC Name |

4-(5-bromopyridin-2-yl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOJZGDNBZYEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1862642-61-2 |

Source

|

| Record name | 4-(5-bromopyridin-2-yl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)

![N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2772527.png)

![4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate](/img/structure/B2772531.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2772533.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)

![2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2772539.png)